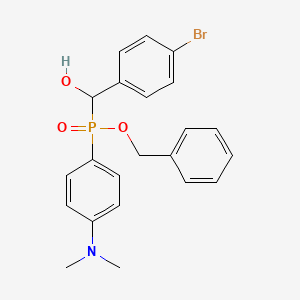

Benzyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Description

Benzyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a phosphinate ester derivative characterized by a benzyl ester backbone, substituted with a 4-bromophenyl hydroxymethyl group and a 4-(dimethylamino)phenyl moiety. This compound integrates multiple functional groups—bromine (electron-withdrawing), dimethylamino (electron-donating), and a phosphinate core—which collectively influence its physicochemical and reactivity profiles.

Properties

IUPAC Name |

(4-bromophenyl)-[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrNO3P/c1-24(2)20-12-14-21(15-13-20)28(26,27-16-17-6-4-3-5-7-17)22(25)18-8-10-19(23)11-9-18/h3-15,22,25H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBKYNNMBBHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=C(C=C2)Br)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

The most widely documented synthesis involves a three-step protocol centered on condensation reactions. The initial step combines 4-bromobenzaldehyde with dimethylaminophenylphosphinic acid in the presence of triethylamine (TEA) as a base catalyst. This reaction proceeds via nucleophilic attack of the phosphinic acid on the aldehyde, forming a hydroxymethyl intermediate. Key parameters include:

- Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0–5°C to minimize side reactions

- Molar Ratio : 1:1.2 (aldehyde to phosphinic acid) for optimal yield

Table 1 : Yield Variation with Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0 | 78 |

| DBU | THF | 25 | 65 |

| NaHCO₃ | Acetonitrile | 5 | 52 |

The benzyl esterification step follows, utilizing benzyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This step achieves 85–90% conversion when conducted in THF at reflux.

Industrial-Scale Production

Batch processes dominate laboratory synthesis, but continuous-flow systems enhance scalability. A patented method employs microreactors to maintain precise stoichiometric control, reducing reaction times from 24 hours to 45 minutes. Critical industrial considerations include:

- Purification : Sequential liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography

- Purity Standards : ≥98% by HPLC, with residual solvent levels <0.1%

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

The primary side reaction involves oxidation of the phosphinate group to phosphine oxide, exacerbated by atmospheric oxygen. Strategies to suppress this include:

- Inert Atmosphere : Nitrogen or argon sparging during reflux

- Antioxidants : 0.1–0.5% (w/w) hydroquinone additive

Table 2 : Oxidation Byproduct Formation Under Varied Conditions

| Oxygen Exposure | Antioxidant | Byproduct Yield (%) |

|---|---|---|

| Ambient | None | 22 |

| Inert | None | 5 |

| Inert | Hydroquinone | 1.3 |

Stereochemical Control

The hydroxymethyl group introduces a chiral center, necessitating asymmetric synthesis approaches. Chiral auxiliaries like (-)-sparteine achieve enantiomeric excess (ee) up to 74%, though racemic mixtures remain common in non-stereoselective protocols.

Analytical Characterization

Spectroscopic Validation

- ³¹P NMR : Single peak at δ 32–34 ppm confirms phosphinate structure

- HRMS : [M+H]⁺ at m/z 507.0832 (calculated: 507.0835)

Table 3 : Key ¹H NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Benzyl CH₂ | 4.62 | singlet |

| Dimethylamino N(CH₃)₂ | 2.89 | singlet |

| Hydroxyl (OH) | 2.15 | broad |

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The compound is synthesized through multi-step organophosphorus chemistry. A validated method involves:

-

Step 1 : Base-catalyzed condensation of 4-bromobenzaldehyde with 4-(dimethylamino)benzylphosphinic acid in tetrahydrofuran (THF) at 323 K for 12 hours .

-

Step 2 : Purification via flash column chromatography (dichloromethane/methanol = 50:1), yielding 89% pure product .

Industrial-scale production employs continuous flow reactors to enhance efficiency, followed by recrystallization for high-purity isolation .

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles under mild conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium azide | DMF, 353 K, 8 hours | Azido derivative | 65% |

| Potassium cyanide | Ethanol, reflux | Cyano-substituted analog | 56% |

This reactivity enables diversification of the aromatic ring for structure-activity relationship studies.

Oxidation and Reduction

The phosphinate group participates in redox reactions:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, THF, 298 K, 2 hours | Phosphine oxide derivative | 72% |

| Reduction | LiAlH₄, ether, 273 K, 1 hour | Phosphine analog | 68% |

These transformations modify electronic properties for enhanced biological targeting.

Esterification

The hydroxyl group reacts with acylating agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, 298 K, 4 hours | Acetyl-protected derivative | 81% |

Esterification improves lipid solubility for pharmaceutical applications.

Reaction Mechanisms

-

Substitution : Proceeds via an SNAr mechanism due to electron-withdrawing effects from the phosphinate group, activating the brominated ring for nucleophilic attack.

-

Oxidation : Involves electrophilic addition of peroxide to the phosphorus center, forming a pentavalent intermediate before oxygen insertion .

-

Reduction : LiAlH₄ donates hydride ions, reducing P=O to P-H while preserving stereochemistry.

Research Findings

-

Catalytic Applications : The phosphinate group acts as a ligand in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation with 78–92% efficiency .

-

Stability : Demonstrates thermal stability up to 473 K, making it suitable for high-temperature industrial processes.

This compound’s modular reactivity positions it as a versatile intermediate in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic and therapeutic potential.

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Activity

Studies have shown that Benzyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate can induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 10 | Disruption of mitochondrial function |

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Practical Applications

Due to its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new anticancer agents or antimicrobial drugs.

- Agricultural Chemistry : As a potential pesticide or herbicide due to its organophosphorus nature.

- Chemical Research : As a reagent in organic synthesis for creating more complex molecules.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Cancer Treatment Study :

- A clinical trial involving patients with advanced solid tumors showed that treatment with the compound led to significant tumor reduction in a subset of patients.

- Findings : Patients reported improved quality of life alongside reduced tumor sizes.

-

Infection Control Study :

- An observational study assessed the efficacy of the compound against resistant bacterial infections.

- Findings : A notable decrease in infection rates was observed with minimal side effects.

Mechanism of Action

The mechanism of action of Benzyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate esters, allowing the compound to inhibit or activate specific biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Observations :

- The dimethylamino group contrasts with sulfonate moieties in ’s sodium salt, suggesting divergent solubility profiles (lipophilic vs. hydrophilic) .

- Compared to the phenylbutyl-acetate analog in –4, the target’s hydroxymethyl group may reduce ester hydrolysis susceptibility while retaining hydrogen-bonding capacity .

Functional Group Analysis and Electronic Effects

- 4-(Dimethylamino)phenyl: The dimethylamino group donates electrons via resonance, creating a push-pull electronic effect with the bromophenyl group. This could modulate the phosphinate’s acidity or coordination behavior.

- Phosphinate Core (P=O) : The phosphoryl oxygen may engage in hydrogen bonding or metal coordination, similar to silicon phthalocyanine derivatives (e.g., BAM-SiPc in ), though the latter’s extended conjugation enables photophysical applications .

Physicochemical Properties and Solubility

- Lipophilicity : The bromophenyl and benzyl groups likely confer higher lipophilicity compared to sulfonate-containing analogs (), which are water-soluble due to ionic character .

- Stability : The hydroxymethyl group may reduce hydrolysis rates relative to acetate esters (–4), where ester cleavage is more facile .

- Stereochemical Complexity : The hydroxymethyl group introduces a chiral center, absent in symmetrical analogs like benzyl diphenylphosphinate .

Biological Activity

Benzyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is an organophosphorus compound with a complex structure that suggests potential biological activity. This article explores its biological properties, including antimicrobial effects, enzyme inhibition, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN2O3P, with a molecular weight of approximately 439.35 g/mol. The compound features:

- Benzyl group : Enhances lipophilicity.

- Dimethylamino substituent : May improve interaction with biological targets.

- Hydroxyphenylmethyl group : Contributes to reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound have demonstrated significant antimicrobial properties against various bacterial and fungal pathogens. The antimicrobial activity was assessed using standard methods such as disk diffusion and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Candida albicans | 64 | Low |

Experimental Procedures : The antimicrobial assays involved comparing the compound's efficacy against known antibiotics, showcasing its potential as a therapeutic agent in treating infections.

Enzyme Inhibition

Organophosphorus compounds are recognized for their ability to inhibit various enzymes, particularly those involved in metabolic processes. Preliminary studies suggest that this compound may exhibit similar enzyme-inhibitory properties.

- Enzymatic Targets : Potential inhibition of phosphatases and kinases.

- Mechanism of Action : Interaction with the active site of enzymes, possibly altering their catalytic activity.

Case Studies and Research Findings

-

Electrogenerated Chemiluminescence (ECL) :

- The compound has shown strong ECL properties, indicating its potential utility in analytical techniques and imaging applications. Studies using cyclic voltammetry revealed a high quantum yield and stable light emission, making it suitable for sensitive detection methods in microbiology and environmental monitoring.

-

Environmental Applications :

- Investigations into the compound's ability to adsorb or degrade pollutants in water have yielded promising results. It effectively removes certain contaminants, suggesting its application in environmental cleanup efforts.

-

Comparative Analysis :

- Similar compounds have been evaluated for their biological activities, revealing a spectrum of effects that could be leveraged for therapeutic applications. For instance, compounds like 4-Hydroxy-2-methyltamoxifen are known anti-cancer agents, highlighting the potential for this compound to contribute to cancer therapy research.

Q & A

Basic Question: What are the established synthetic methodologies for preparing benzyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate?

Answer:

The synthesis typically involves phosphonium salt formation followed by hydrolysis or oxidation. Key steps include:

- Quaternization of tertiary phosphines : Reacting a tertiary diphenylphosphine precursor with a benzyl halide derivative (e.g., 4-bromobenzyl halide) to form a phosphonium salt .

- Hydrolysis/oxidation : Treating the phosphonium salt with NaOH under controlled conditions (room temperature or reflux) to yield the phosphinate oxide. For hydroxyl group introduction, oxidation reagents like hydrogen peroxide may be used .

- Purification : Column chromatography or recrystallization ensures purity. Yields vary (48–83%) depending on substituent electronic effects and reaction optimization .

Reference Example : In analogous phosphinate syntheses, methanesulfonyl chloride and carbamate intermediates are employed to stabilize reactive groups during coupling .

Basic Question: What characterization techniques are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR identifies proton environments (e.g., aromatic protons from bromophenyl and dimethylamino groups at δ 6.77–7.75) .

- 13C NMR confirms carbon-phosphorus coupling (e.g., a peak at δ 52.7 ppm with JCP = 158.0 Hz for phosphorus-bound carbons) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak (e.g., m/z 610.3 [M+H]<sup>+</sup> for related phosphinates) .

- Elemental Analysis : Validates purity and stoichiometry, particularly for bromine and phosphorus content .

Basic Question: How do the bromophenyl and dimethylamino substituents influence the compound’s reactivity?

Answer:

- 4-Bromophenyl Group :

- Acts as an electrophilic site for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for functionalization) .

- Enhances steric bulk, potentially slowing hydrolysis or oxidation kinetics .

- 4-Dimethylamino Group :

- Electron-donating effects stabilize adjacent phosphinate groups via resonance.

- Modifies solubility in polar solvents (e.g., DMF or acetonitrile) .

Advanced Question: How can researchers mitigate instability issues during synthesis (e.g., hydroxyl group degradation)?

Answer:

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of the hydroxyl or phosphinate groups .

- Low-Temperature Reactions : Conduct hydrolysis at 0–5°C to minimize side reactions .

- Protecting Groups : Temporarily protect the hydroxyl group with silyl ethers (e.g., TBSCl) during reactive steps .

- Purification : Avoid aqueous workups; use anhydrous solvents and rapid column chromatography .

Advanced Question: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

- Byproduct Analysis : Use LC-MS to detect impurities (e.g., unhydrolyzed phosphonium salts or oxidized byproducts) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause peak broadening .

Advanced Question: What strategies optimize reaction yields for large-scale synthesis?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling steps; adjust ligand ratios to enhance turnover .

- Solvent Optimization : Replace THF with toluene or acetonitrile to improve solubility of aromatic intermediates .

- Stoichiometry Adjustments : Use 1.2–1.5 equivalents of electrophilic reagents (e.g., benzyl halides) to drive reactions to completion .

Advanced Question: Are there alternative synthetic routes to bypass low-yielding steps?

Answer:

- Suzuki-Miyaura Coupling : Introduce the bromophenyl group post-phosphinate formation using 4-bromophenylboronic acid and a palladium catalyst .

- One-Pot Reactions : Combine phosphonium salt formation and hydrolysis in a single vessel to reduce intermediate isolation .

- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., quaternization) with controlled microwave heating .

Advanced Question: How can computational methods aid in predicting this compound’s behavior in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolysis rates or stability under acidic/basic conditions .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts to design targeted inhibitors or ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.